molecular formula C25H27N3O6 B2612133 4,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-nitrobenzamide CAS No. 942011-67-8

4,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-nitrobenzamide

Cat. No.: B2612133
CAS No.: 942011-67-8
M. Wt: 465.506
InChI Key: NWRSIMMFKXGVBC-UHFFFAOYSA-N
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Description

4,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes a nitrobenzamide core with dimethoxy and morpholino substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-nitrobenzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:

    Nitration: Introduction of the nitro group into the benzene ring.

    Methoxylation: Addition of methoxy groups to the benzene ring.

    Amidation: Formation of the benzamide structure.

    Morpholino Substitution: Introduction of the morpholino group.

    Naphthyl Substitution: Attachment of the naphthalen-1-yl group.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, methanol or other methoxylating agents for methoxylation, and appropriate catalysts for amidation and substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy groups could yield various functionalized derivatives.

Scientific Research Applications

4,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-nitrobenzamide depends on its specific biological target. It may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4,5-dimethoxy-2-nitrobenzamide: Lacks the morpholino and naphthalen-1-yl groups.

    N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-nitrobenzamide: Lacks the dimethoxy groups.

    4,5-dimethoxy-N-(2-morpholinoethyl)-2-nitrobenzamide: Lacks the naphthalen-1-yl group.

Uniqueness

4,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-nitrobenzamide is unique due to its combination of functional groups, which may confer specific biological activities and chemical properties not found in similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

4,5-dimethoxy-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O6/c1-32-23-14-20(21(28(30)31)15-24(23)33-2)25(29)26-16-22(27-10-12-34-13-11-27)19-9-5-7-17-6-3-4-8-18(17)19/h3-9,14-15,22H,10-13,16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRSIMMFKXGVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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